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Compound of Interest

Compound Name: 5-Propyilthiazole

Cat. No.: B15344472

Disclaimer: The following information is for research and development purposes only. 5-
Propylthiazole is not currently listed on the FEMA GRAS (Generally Recognized as Safe) or
JECFA (Joint FAO/WHO Expert Committee on Food Additives) databases. Its use as a food
flavoring agent would require regulatory approval.

Introduction

5-Propylthiazole (CeHoNS) is a volatile heterocyclic compound belonging to the thiazole
family. Thiazole derivatives are known for their potent and diverse aroma profiles, often
contributing to the characteristic flavors of roasted, nutty, and savory foods. This document
provides detailed application notes and protocols for the evaluation of 5-propylthiazole as a
potential food flavoring agent for use by researchers, scientists, and drug development
professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 5-propylthiazole and related compounds
is presented in Table 1.
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5-Propylthiazole

. . . 4-Methyl-5-
Property (Predicted/Estimate 2-lsobutylthiazole . .
vinylthiazole
d)
Molecular Formula CeHoNS C7H11NS CeH7NS
Molecular Weight 127.21 g/mol 141.24 g/mol 125.19 g/mol
Colorless to pale Colorless to pale Colorless to yellow
Appearance o o o
yellow liquid yellow liquid liquid
Odor Threshold in ) )
Not established 2-3.5 ppb[1] Not established
Water
Boiling Point ~180-182 °C 175-176 °C 64-66 °C at 10 mmHg
Slightly soluble in ) )
- ) Soluble in ethanol and  Soluble in ethanol and
Solubility water; soluble in

) oils oils
ethanol and oils

Organoleptic Properties and Applications

While specific data for 5-propylthiazole is limited, the flavor profiles of other alkylthiazoles
suggest its potential contribution to a range of savory and roasted notes.

3.1. Flavor Profile

Based on the characteristics of related compounds, 5-propylthiazole is anticipated to possess
a flavor profile that includes the following notes:

e Green and Vegetal: Many low molecular weight alkylthiazoles exhibit green, vegetable-like
flavors.[2]

e Nutty and Roasted: Thiazoles are significant contributors to the aroma of roasted products
like coffee and nuts.

e Savory and Meaty: Some thiazole derivatives are known to impart meaty and savory
characteristics.
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o Fruity Nuances: Depending on the substitution pattern, fruity notes, such as mango, have
been described for some diethyl-propyl thiazoles.[3]

3.2. Potential Applications

Given its predicted flavor profile, 5-propylthiazole could be evaluated for use in a variety of
food systems, including:

e Savory Snacks: To enhance roasted and savory notes in products like potato chips and
crackers.

e Meat Analogs: To contribute to a more authentic meaty flavor profile in plant-based meat
alternatives.

e Soups and Sauces: To add depth and complexity to savory broths and gravies.

o Baked Goods: To impart nutty and toasted notes in bread, cookies, and other baked
products.

A summary of potential applications and starting usage levels for evaluation is provided in Table
2.

Recommended Starting

Food Category Flavor Contribution
Level (ppm)

Savory Snacks 0.1-1.0 Roasted, Nutty, Savory

Meat Analogs 05-2.0 Meaty, Umami

Soups and Sauces 0.05-0.5 Savory, Roasted

Baked Goods 0.2-15 Nutty, Toasted

Experimental Protocols

4.1. Synthesis of 5-Propylthiazole (Hantzsch Synthesis Adaptation)

This protocol describes a general method for the synthesis of thiazole derivatives, adapted for
5-propylthiazole.
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Workflow for the Synthesis of 5-Propylthiazole

Start: Reagents

1-Bromo-2-pentanone
Thioformamide

Combine

Reaction:
- Solvent: Ethanol

1. Cool to RT
2. Neutralize with NaHCOs
3. Extract with Ethyl Acetate

Crude Product

Purification:
- Dry with MgSOa
- Concentrate in vacuo
- Column Chromatography (Silica gel)

Purified Product

Analysis:
- GC-MS for Purity
- 1H NMR for Structure

5-Propylthiazole

Click to download full resolution via product page
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Caption: A generalized workflow for the synthesis and purification of 5-propylthiazole.
Materials:

e 1-Bromo-2-pentanone

e Thioformamide

e Ethanol

» Saturated sodium bicarbonate solution

o Ethyl acetate

e Anhydrous magnesium sulfate

« Silica gel for column chromatography

e Hexane and Ethyl Acetate (for chromatography)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
thioformamide (1 equivalent) in ethanol.

e Add 1-bromo-2-pentanone (1 equivalent) to the solution.

o Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by
Thin Layer Chromatography (TLC).

» After the reaction is complete, cool the mixture to room temperature.
o Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers and dry over anhydrous magnesium sulfate.
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« Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude
product.

 Purify the crude product by column chromatography on silica gel using a hexane-ethyl
acetate gradient.

o Combine the fractions containing the pure product and remove the solvent to yield 5-
propylthiazole.

o Confirm the structure and purity of the final product using *H NMR and Gas
Chromatography-Mass Spectrometry (GC-MS).

4.2. Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for determining the purity of a synthesized 5-
propylthiazole sample.

Materials:

o Synthesized 5-propylthiazole sample

» High-purity solvent (e.g., ethanol or hexane) for dilution

e GC-MS instrument with a suitable capillary column (e.g., HP-5ms)

GC-MS Parameters:
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Parameter Value
HP-5ms (30 m x 0.25 mm, 0.25 um film
Column _
thickness)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)

Inlet Temperature

250 °C

Injection Volume

1 pL (split ratio 50:1)

Oven Program

Start at 50 °C (hold 2 min), ramp to 250 °C at 10
°C/min (hold 5 min)

MS Transfer Line

280 °C

lon Source Temp

230 °C

Quadrupole Temp

150 °C

lonization Mode

Electron lonization (EIl) at 70 eV

Mass Range

40-300 m/z

Procedure:

o Prepare a dilute solution of the 5-propylthiazole sample in the chosen solvent (e.g., 100

ppm).

o Set up the GC-MS instrument with the parameters listed in the table above.

« Inject the sample into the GC-MS.

e Acquire the total ion chromatogram (TIC) and mass spectrum of the eluting peaks.

« Identify the peak corresponding to 5-propylthiazole based on its retention time and mass

spectrum.

o Calculate the purity of the sample by determining the area percentage of the 5-

propylthiazole peak relative to the total area of all peaks in the chromatogram.
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4.3. Sensory Evaluation Protocol: Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists
between two samples.[4] This protocol is designed to evaluate the flavor contribution of 5-
propylthiazole in a simple food matrix.

Workflow for Sensory Evaluation (Triangle Test)
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Start: Panelist Selection

Select & Screen
15-25 Panelists

Sample Preparation:
- Control (Matrix only)
) —— :

Test Setup (per panelist):
- Three coded samples
(two identical, one different)

Present to Panelists

Evaluation:
- Panelists taste and
identify the odd sample

Collect Responses

Data Analysis:
- Tally correct identifications
- Compare to statistical table

Conclusion:
- Significant difference?
- No significant difference?

Click to download full resolution via product page

Caption: A workflow diagram for conducting a triangle test for sensory evaluation.
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Materials:

A panel of 15-25 trained or consumer panelists.

A simple food matrix (e.g., unsalted cracker, vegetable oil, or a simple broth).

5-Propylthiazole solution of a known concentration.

Coding labels, sample cups, and water for palate cleansing.

Procedure:

Sample Preparation:
o Prepare a control sample consisting of the food matrix alone.

o Prepare a test sample by adding a predetermined concentration of 5-propylthiazole to
the food matrix.

Test Setup:

o For each panelist, present three coded samples. Two of the samples will be the control,
and one will be the test sample (or vice versa). The order of presentation should be
randomized for each panelist.

Evaluation:
o Instruct the panelists to taste each sample from left to right.

o Ask the panelists to identify which of the three samples is different from the other two.

Data Analysis:
o Tally the number of correct identifications.

o Consult a statistical table for the triangle test to determine if the number of correct
identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).
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Safety and Toxicology

As 5-propylthiazole is not a widely studied compound, specific toxicological data is not readily
available. However, the safety of thiazole derivatives, in general, has been evaluated by
regulatory bodies. It is crucial to handle 5-propylthiazole with appropriate safety precautions in
a laboratory setting.

General Safety Precautions:
o Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and
a lab coat.

¢ Avoid inhalation, ingestion, and skin contact.
 In case of contact, wash the affected area thoroughly with soap and water.
Toxicological Considerations (Based on Thiazole Derivatives):

e Metabolism: Thiazole-containing compounds are known to undergo metabolic
transformations in the body, primarily through oxidation of the thiazole ring and side chains.

 In Vitro and In Vivo Studies: For any new food ingredient, a battery of in vitro and in vivo
toxicological studies would be required to establish its safety.[5][6][7][8] This would include
assessments of genotoxicity, acute and subchronic toxicity, and potential allergenicity.

Potential Signaling Pathway for Flavor Perception

The perception of flavor from compounds like 5-propylthiazole involves a complex interplay of
taste and smell. While the specific receptors for 5-propylthiazole have not been identified, a
plausible signaling pathway can be hypothesized based on known mechanisms of taste and
olfaction.

Hypothesized Flavor Perception Pathway
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Caption: A hypothesized signaling pathway for the perception of 5-propylthiazole flavor.
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This proposed pathway suggests that 5-propylthiazole could interact with both olfactory
receptors in the nasal cavity and taste receptors (potentially bitter taste receptors, T2Rs, given
the heterocyclic structure) on the tongue.[9] This dual stimulation would lead to two distinct
signals being sent to the brain, which are then integrated to create the overall perception of
flavor.

Conclusion

5-Propylthiazole presents an interesting profile as a potential food flavoring agent, with
expected contributions to savory, roasted, and nutty notes. However, a comprehensive
evaluation of its organoleptic properties, safety, and stability in various food matrices is
required. The protocols outlined in this document provide a framework for researchers to begin
this evaluation. It is imperative to note the current lack of regulatory approval for 5-
propylthiazole in food applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: 5-Propylthiazole as a
Food Flavoring Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15344472#application-of-5-propylthiazole-as-a-food-
flavoring-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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